N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide is a useful research compound. Its molecular formula is C21H17N3O4S and its molecular weight is 407.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article reviews its biological activity based on recent research findings and case studies.
Chemical Structure and Properties
The compound's structure features a complex arrangement of heterocycles and functional groups that contribute to its pharmacological properties. The key structural components include:
- Dihydrobenzo[b][1,4]dioxin moiety : Known for its role in various biological activities.
- Pyrido[1,2-a]thieno[2,3-d]pyrimidine framework : Associated with diverse biological functions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cellular processes.
Target Enzymes
-
Poly(ADP-ribose) polymerase 1 (PARP1) :
- Role : PARP1 is crucial for DNA repair mechanisms. Inhibition of PARP1 can lead to increased sensitivity of cancer cells to DNA-damaging agents.
- Activity : The compound has shown potential as a PARP1 inhibitor with an IC50 value indicating effective inhibition at low concentrations (e.g., IC50 = 5.8 μM) .
- Acetylcholinesterase (AChE) :
Biological Activity Data
Recent studies have quantitatively assessed the biological activity of this compound. Below is a summary table of its inhibitory effects on various enzymes:
Compound Name | Target Enzyme | IC50 (μM) | Reference |
---|---|---|---|
N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-7-methyl... | PARP1 | 5.8 | |
N-(substituted) derivatives | Acetylcholinesterase | Varies |
Case Study 1: PARP Inhibition
A study evaluated the efficacy of various compounds similar to N-(...)-carboxamide in inhibiting PARP1 activity. The lead compound demonstrated significant inhibition at concentrations lower than many established inhibitors, indicating its potential as a therapeutic agent in cancer treatment.
Case Study 2: Neuroprotective Effects
In another study focusing on neurodegenerative diseases, derivatives of the compound were tested for their ability to inhibit AChE. Results indicated that specific modifications to the compound enhanced its inhibitory potency against AChE, suggesting a pathway for developing treatments for Alzheimer's disease.
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-12-methyl-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O4S/c1-12-6-7-18-23-20-14(21(26)24(18)10-12)8-17(29-20)19(25)22-9-13-11-27-15-4-2-3-5-16(15)28-13/h2-8,10,13H,9,11H2,1H3,(H,22,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXXFEELEBPDSNN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC3=C(C2=O)C=C(S3)C(=O)NCC4COC5=CC=CC=C5O4)C=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.